molecular formula C11H16FN5 B11757401 [(1-ethyl-5-fluoro-1H-pyrazol-4-yl)methyl][(1-methyl-1H-pyrazol-4-yl)methyl]amine

[(1-ethyl-5-fluoro-1H-pyrazol-4-yl)methyl][(1-methyl-1H-pyrazol-4-yl)methyl]amine

Katalognummer: B11757401
Molekulargewicht: 237.28 g/mol
InChI-Schlüssel: IAZGBSMGBPSURA-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

This compound is a bis-pyrazole derivative featuring two distinct pyrazole rings:

  • First pyrazole: Substituted with an ethyl group at the 1-position and a fluorine atom at the 5-position.
  • Second pyrazole: Contains a methyl group at the 1-position. The amine linker bridges the two heterocyclic systems, creating a symmetrical yet functionally diverse structure.

Eigenschaften

Molekularformel

C11H16FN5

Molekulargewicht

237.28 g/mol

IUPAC-Name

N-[(1-ethyl-5-fluoropyrazol-4-yl)methyl]-1-(1-methylpyrazol-4-yl)methanamine

InChI

InChI=1S/C11H16FN5/c1-3-17-11(12)10(7-15-17)6-13-4-9-5-14-16(2)8-9/h5,7-8,13H,3-4,6H2,1-2H3

InChI-Schlüssel

IAZGBSMGBPSURA-UHFFFAOYSA-N

Kanonische SMILES

CCN1C(=C(C=N1)CNCC2=CN(N=C2)C)F

Herkunft des Produkts

United States

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of [(1-ethyl-5-fluoro-1H-pyrazol-4-yl)methyl][(1-methyl-1H-pyrazol-4-yl)methyl]amine typically involves the formation of the pyrazole rings followed by their functionalization. One common method includes the cyclization of hydrazones with α-bromo ketones under mild conditions . The reaction conditions often involve the use of a base such as potassium carbonate in a polar solvent like dimethylformamide (DMF).

Industrial Production Methods

Industrial production of pyrazole derivatives often employs continuous flow chemistry techniques to enhance yield and purity. The use of automated reactors allows for precise control over reaction parameters, leading to consistent product quality.

Analyse Chemischer Reaktionen

Types of Reactions

[(1-ethyl-5-fluoro-1H-pyrazol-4-yl)methyl][(1-methyl-1H-pyrazol-4-yl)methyl]amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using agents such as lithium aluminum hydride.

    Substitution: Halogenation and nitration reactions can be performed using halogens or nitric acid, respectively.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogens (e.g., chlorine) in the presence of a catalyst like iron(III) chloride.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyrazole carboxylic acids, while reduction could produce pyrazole alcohols.

Wissenschaftliche Forschungsanwendungen

[(1-ethyl-5-fluoro-1H-pyrazol-4-yl)methyl][(1-methyl-1H-pyrazol-4-yl)methyl]amine has several applications in scientific research:

Wirkmechanismus

The mechanism of action of [(1-ethyl-5-fluoro-1H-pyrazol-4-yl)methyl][(1-methyl-1H-pyrazol-4-yl)methyl]amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and thereby exerting its biological effects. The exact pathways and targets depend on the specific application and context of use .

Vergleich Mit ähnlichen Verbindungen

Structural Analogues in European Patents

Several compounds from EP 1 926 722 B1 () share similarities in amine-linked heterocycles but differ in core rings and substituents:

Compound ID/Example Core Structure Key Substituents Molecular Weight (g/mol) Reference
Example 63 () Benzimidazole-triazole-pyridine Trifluoromethyl (CF₃) on triazole and phenyl ~546 (LC/MS)
Example 64 () Benzimidazole-triazole-pyridine Fluoro, trifluoromethyl on phenyl; trifluoromethyl on triazole ~546 (LC/MS)
Example 74 () Benzimidazole-imidazole-pyridine Trifluoromethyl on imidazole and phenyl ~546 (LC/MS)
Target Compound Bis-pyrazole Ethyl, fluoro on one pyrazole; methyl on the other ~279 (estimated) N/A

Key Observations :

  • Heterocyclic Diversity: The target compound uses pyrazole rings, whereas patent examples prioritize benzimidazole-triazole/imidazole systems.
  • Fluorine Substituents : The 5-fluoro group in the target compound mirrors Example 64 (), where fluorine is used to modulate electronic properties and metabolic stability .
  • Trifluoromethyl (CF₃) vs. Ethyl/Methyl : CF₃ groups in patent compounds enhance lipophilicity and binding affinity, while ethyl/methyl groups in the target compound may balance solubility and target engagement .

Pyrazole-Based Amines in Catalogs and Reports

Enamine Ltd’s Building Blocks Catalogue () and EN300-01639 Standard Analysis () highlight:

Compound (Evidence) Structure Molecular Weight (g/mol) Purity Key Features
N-[(3,3-difluorocyclobutyl)methyl]-5-(1-methyl-1H-pyrazol-4-yl)-2-[3-(1-methyl-1H-pyrazol-4-yl)phenyl]pyrimidin-4-amine () Pyrimidine-pyrazole 210.08 (CAS) N/A Dual pyrazole, pyrimidine core
[2-(3-Methoxyphenyl)ethyl][(1-methyl-1H-pyrazol-4-yl)methyl]amine () Phenylethyl-pyrazole 273.38 95% Methoxyphenyl substituent
Target Compound Bis-pyrazole ~279 N/A Ethyl/fluoro vs. methoxy/pyrimidine

Key Observations :

  • Pyrazole Linkage : The target compound lacks extended aromatic systems (e.g., pyrimidine in ), reducing molecular weight and complexity compared to Enamine’s pyrimidin-4-amine derivative .
  • Substituent Effects : The ethyl-fluoro group in the target may confer greater metabolic stability than the methoxyphenyl group in , which could be prone to demethylation .

Comparison :

  • The target compound likely requires similar coupling strategies but may face challenges in regioselectivity due to the ethyl-fluoro pyrazole’s steric and electronic effects.

Biologische Aktivität

[(1-ethyl-5-fluoro-1H-pyrazol-4-yl)methyl][(1-methyl-1H-pyrazol-4-yl)methyl]amine is a novel compound classified as a pyrazole derivative, characterized by its unique dual pyrazole structure. This compound has garnered attention in the fields of medicinal chemistry and agrochemical development due to its potential biological activities, including enzyme inhibition, antimicrobial properties, and anti-inflammatory effects.

Chemical Structure and Properties

The compound's molecular formula is C₁₁H₁₆FN₅, with a molecular weight of 237.28 g/mol. It features two distinct pyrazole rings, one substituted with an ethyl group and a fluorine atom, while the other carries a methyl group. The structural uniqueness of this compound contributes to its diverse biological activities.

PropertyValue
Molecular FormulaC₁₁H₁₆FN₅
Molecular Weight237.28 g/mol
CAS Number1856094-57-9
Hydrogen Bond Acceptor Count5
Hydrogen Bond Donor Count2

Enzyme Inhibition

Research indicates that [(1-ethyl-5-fluoro-1H-pyrazol-4-yl)methyl][(1-methyl-1H-pyrazol-4-yl)methyl]amine acts as an enzyme inhibitor. This property is particularly relevant for therapeutic applications in treating diseases where enzyme activity plays a crucial role. For instance, it may inhibit enzymes involved in inflammatory pathways, thereby reducing inflammation and associated symptoms.

Antimicrobial Properties

Studies have shown that this compound exhibits significant antimicrobial activity against various pathogens. Its mechanism involves disrupting microbial cell function, which can be attributed to its ability to bind to specific molecular targets within the microorganisms. This feature positions it as a candidate for further exploration in developing new antimicrobial agents.

Anti-inflammatory Effects

The anti-inflammatory potential of [(1-ethyl-5-fluoro-1H-pyrazol-4-yl)methyl][(1-methyl-1H-pyrazol-4-yl)methyl]amine has been highlighted in several studies. By inhibiting specific inflammatory mediators, this compound may help mitigate chronic inflammatory conditions .

Case Study 1: Enzyme Inhibition

A study focused on the inhibition of p38 MAP kinase demonstrated that compounds with similar structures to [(1-ethyl-5-fluoro-1H-pyrazol-4-yl)methyl][(1-methyl-1H-pyrazol-4-yl)methyl]amine showed promising results in selectively inhibiting this enzyme. The research utilized high-throughput screening methods to identify potent inhibitors that could lead to therapeutic advancements in inflammatory diseases .

Case Study 2: Antimicrobial Activity

In vitro testing revealed that the compound exhibited effective antimicrobial activity against both Gram-positive and Gram-negative bacteria. The results indicated a dose-dependent response, suggesting that higher concentrations of the compound lead to increased antimicrobial efficacy .

The biological activity of [(1-ethyl-5-fluoro-1H-pyrazol-4-yl)methyl][(1-methyl-1H-pyrazol-4-yl)methyl]amine is primarily attributed to its ability to bind to specific enzymes or receptors. This binding can inhibit their activity, leading to various biological effects such as reduced inflammation or microbial growth. The precise pathways depend on the target molecule; for example, inhibition of p38 MAP kinase can disrupt inflammatory signaling cascades .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.